3-Ethynylbenzonitrile
Overview
Description
3-Ethynylbenzonitrile is an organic compound with the molecular formula C9H5N. It is characterized by the presence of an ethynyl group attached to the benzene ring at the third position and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynylbenzonitrile can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 3-bromobenzonitrile reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a plausible method for large-scale synthesis due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles such as organolithium or Grignard reagents can react with the ethynyl group under anhydrous conditions.
Major Products:
Oxidation: Formation of 3-cyanobenzaldehyde or 3-cyanobenzoic acid.
Reduction: Formation of 3-ethynylbenzylamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-ethynylbenzonitrile largely depends on its functional groups. The ethynyl group can participate in various addition reactions, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of molecular structures, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Benzonitrile: Similar structure but lacks the ethynyl group.
3-Bromobenzonitrile: Similar structure but has a bromine atom instead of an ethynyl group.
3-Iodobenzonitrile: Similar structure but has an iodine atom instead of an ethynyl group.
Uniqueness: 3-Ethynylbenzonitrile is unique due to the presence of both an ethynyl and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations that are not possible with its simpler analogs .
Properties
IUPAC Name |
3-ethynylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXNEEFXYBSZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477365 | |
Record name | 3-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171290-53-2 | |
Record name | 3-Ethynylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171290-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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